molecular formula C7H15N3O2 B13443303 (Z)-N'-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide

(Z)-N'-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide

Cat. No.: B13443303
M. Wt: 173.21 g/mol
InChI Key: FZZBAUSTNOZWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N’-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of (Z)-N’-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide involves several steps. One common method includes the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines in good to excellent yields . Another method involves the chlorination of amino alcohols using SOCl2, followed by cyclization . Industrial production methods often focus on optimizing these reactions for higher yields and cost-effectiveness.

Chemical Reactions Analysis

(Z)-N’-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-N’-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

(Z)-N’-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

N'-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide

InChI

InChI=1S/C7H15N3O2/c8-7(9-12)5-10-3-1-2-6(11)4-10/h6,11-12H,1-5H2,(H2,8,9)

InChI Key

FZZBAUSTNOZWBY-UHFFFAOYSA-N

Isomeric SMILES

C1CC(CN(C1)C/C(=N/O)/N)O

Canonical SMILES

C1CC(CN(C1)CC(=NO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.